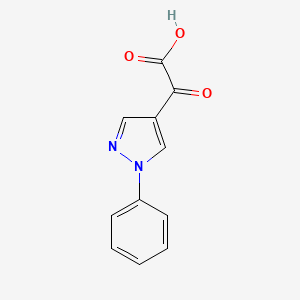

Diclazuril 6-Carboxamide

Vue d'ensemble

Description

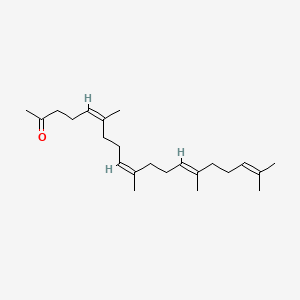

Diclazuril 6-Carboxamide is a derivative of Diclazuril, which is a coccidiostat . It belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to an acetonitrile to form 2,2-diphenylacetonitrile .

Applications De Recherche Scientifique

- Application : DIZ exhibits potent activity against Eimeria species, the protozoan parasites responsible for coccidiosis in poultry. It damages the parasites’ intracellular structures, preventing their replication and spread. DIZ is particularly effective in preventing and treating coccidiosis in chickens, turkeys, and other avian species .

- Application : Researchers have developed liquid chromatography–tandem mass spectrometry methods to detect DIZ and its metabolites in chicken muscle and eggs. These methods allow precise quantification of DIZ residues, helping to prevent drug resistance and mitigate potential chronic toxicity to humans .

- Application : Researchers have validated a high-performance liquid chromatographic method for determining DIZ in the presence of its degradation products. This method ensures accurate quantification even in complex matrices .

- Application : A Diclazuril System Suitability Sample, containing DIZ and related compounds, is used for system suitability testing in high-performance liquid chromatography systems. This ensures consistent and reliable results .

Anticoccidial Activity

Residue Detection in Poultry Products

Stability-Indicating Analysis

System Suitability Testing

Mécanisme D'action

Target of Action

Diclazuril 6-Carboxamide is primarily targeted against the protozoan parasite Eimeria . This compound exhibits a potent action against all pathogenic Eimeria species affecting poultry .

Mode of Action

It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Thus, Diclazuril is active against second-generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second-generation schizonts, and sexual stages of E. tenella .

Pharmacokinetics

Diclazuril exhibits favorable pharmacokinetic characteristics after oral administration at a dose of 0.3 mg/kg in quails and pigeons . The peak plasma concentrations were 5.35 and 9.14 μg/mL attained at 8 hours, respectively . Additionally, the elimination half-lives (T1/2λz) were 30.74 and 26.48 hours, and the area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The molecular and cellular effects of Diclazuril’s action are primarily seen in its ability to inhibit the growth and reproduction of Eimeria, thereby preventing the occurrence and spread of coccidiosis . A proteomic analysis of the effect of Diclazuril on second-generation merozoites of E. tenella found that 13 target proteins were significantly affected by Diclazuril treatment . These proteins contribute to various functions, including metabolism, protein synthesis, and host cell invasion .

Action Environment

Environmental factors, such as humidity, oxygenation, and temperature, influence the sporulation of Eimeria and thus can affect the infection pressure and the efficacy of Diclazuril

Propriétés

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDAHDIUYWFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclazuril 6-Carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)